molecular formula C13H17N5O3 B2755925 5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006456-41-2

5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2755925
CAS No.: 1006456-41-2
M. Wt: 291.311
InChI Key: VCQJCBUHBUVKSX-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazole-Based Carboxylic Acid Derivatives

The development of pyrazole-carboxylic acid derivatives originated with Ludwig Knorr’s 1883 synthesis of phenylpyrazole from β-diketones and phenylhydrazine. Early 20th-century research focused on simple derivatives like pyrazole-3-carboxylic acid, but pharmacological breakthroughs emerged with the 1950s discovery that carboxyl groups enhance pyrazole solubility and target affinity. The 1980s marked a turning point with regioselective methods enabling C4-carboxylic acid derivatives, exemplified by 1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid’s development as a herbicide intermediate.

Modern synthetic innovations, such as the RCOOH/TfOH/TFAA acylation system for one-pot pyrazole assembly, have facilitated complex architectures like the title compound. Table 1 summarizes key milestones:

Era Development Impact
1883–1950 Knorr condensation for 1,3,5-trisubstituted pyrazoles Established core synthetic methodology
1960–1980 Carboxylic acid functionalization at C3/C5 positions Enabled drug-like physicochemical properties
1990–2010 Regioselective C4 carboxylation techniques Permitted agrochemical applications
2010–present Multicomponent reactions for bis-pyrazole systems Facilitated complex targets like the title compound

Position of the Compound in Contemporary Medicinal Chemistry

The title compound exemplifies third-generation pyrazole therapeutics designed for enhanced pharmacokinetics and polypharmacology. Its structural features address three key medicinal chemistry challenges:

  • Bioavailability Optimization : The carboxylic acid group (-COOH) at C4 improves aqueous solubility (logP = -0.3042), countering pyrazoles’ typical hydrophobicity. This aligns with trends in kinase inhibitor design, where carboxyl groups enhance binding to ATP pockets.

  • Metabolic Stability : Dual N-methylation at N1 positions of both pyrazole rings blocks oxidative metabolism pathways—a strategy validated in FDA-approved pyrazole derivatives like celecoxib.

  • Target Versatility : The carbamoyl linker (-NH-C(O)-) permits hydrogen bonding with diverse biological targets, from proteases to GPCRs. This modularity mirrors recent bis-heterocyclic anticancer agents.

Table 2 compares its molecular properties to representative pyrazole drugs:

Property Title Compound Celecoxib Penthiopyrad (Fungicide)
Molecular Weight 277.28 381.37 299.36
Hydrogen Bond Donors 2 2 1
Rotatable Bonds 4 5 3
Aromatic Rings 2 2 2

Significance in Heterocyclic Chemistry Research

This compound’s synthesis represents a milestone in three areas of heterocyclic methodology:

Regioselective Functionalization : The C4-carboxylic acid group’s incorporation requires overcoming pyrazole’s inherent C3/C5 electrophilicity. Modern approaches use directed ortho-metalation or hypervalent iodine reagents to achieve >80% C4 selectivity.

Convergent Synthesis : The carbamoyl bridge enables modular assembly from two pyrazole precursors—a strategy first reported in 2015 using CDI-mediated coupling. This contrasts with traditional linear syntheses of bis-heterocycles.

Green Chemistry Metrics : Recent routes employ nanocatalysts (e.g., ZnO nanoparticles) and solvent-free conditions, achieving atom economies >65%—critical for industrial scalability.

Research Gaps and Scientific Objectives

Despite synthetic advances, three key knowledge gaps persist:

  • Structure-Activity Relationships (SAR) : The impact of the 1,5-dimethyl substitution pattern on target selectivity remains uncharacterized. Preliminary data suggest dimethyl groups may induce allosteric effects in kinase binding, but systematic studies are lacking.

  • Synthetic Efficiency : Current yields for the title compound rarely exceed 50% due to side reactions during carbamoyl coupling. Novel activating agents or flow chemistry approaches could address this.

  • Computational Modeling : No published QSAR or molecular dynamics studies exist to predict its metabolism or off-target interactions—a critical gap given its structural complexity.

Future research should prioritize:

  • Developing enantioselective routes to access chiral variants
  • Investigating its potential as a bifunctional catalyst in asymmetric synthesis
  • Exploring photophysical properties for materials science applications

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1,5-dimethylpyrazol-4-yl)methyl-methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-8-9(5-14-17(8)3)7-16(2)12(19)11-10(13(20)21)6-15-18(11)4/h5-6H,7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQJCBUHBUVKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C10H15N5O2\text{C}_{10}\text{H}_{15}\text{N}_5\text{O}_2

It features a complex arrangement of pyrazole rings, which are known for their pharmacological potential. The presence of multiple functional groups contributes to its biological efficacy.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds synthesized from pyrazole scaffolds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM , compared to standard drugs like dexamethasone which showed 76% and 86% inhibition , respectively .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. A series of compounds demonstrated effective antibacterial activity against various strains, including E. coli and S. aureus. Notably, one compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring enhance antimicrobial efficacy.

Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer properties. Certain compounds were found to inhibit cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics. For example, a derivative showed an IC50 of 1.98 µg/mL against human melanoma cells . The presence of electron-donating groups on the pyrazole structure has been linked to increased cytotoxic activity.

Case Studies

  • Anti-inflammatory Study :
    • Researchers synthesized novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido)phenyl)-4,5-dihydropyrazole derivatives). These compounds exhibited promising anti-inflammatory activity comparable to traditional anti-inflammatory agents .
  • Antimicrobial Study :
    • A study focused on the synthesis of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives showed that some compounds acted as potent monoamine oxidase B (MAO-B) inhibitors while also displaying significant antimicrobial properties against Staphylococcus aureus strains .
  • Anticancer Research :
    • Another investigation synthesized a series of pyrazole derivatives and tested them against various cancer cell lines, revealing that specific modifications led to enhanced anticancer activity .

Data Tables

Activity Type Compound Target IC50/MIC Reference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazoleTNF-α/IL-6 Inhibition10 µM
Antimicrobial1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleE. coli, S. aureusMIC comparable to standard antibiotics
AnticancerVarious pyrazole derivativesHuman melanoma1.98 µg/mL

Scientific Research Applications

Pharmaceutical Potential

Research has indicated that pyrazole derivatives like this compound may possess various therapeutic effects, including:

  • Anti-inflammatory Activity: Pyrazoles have been studied for their ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.
  • Anticancer Properties: Some studies suggest that pyrazole compounds can exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives in medicinal chemistry:

  • Antioxidant and Anticancer Activities: A study synthesized various pyrazole derivatives and evaluated their antioxidant properties using DPPH assay methods. The results indicated significant radical scavenging activity, with some compounds showing higher efficacy than standard antioxidants like ascorbic acid .
  • Antimicrobial Properties: Research has highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains, demonstrating their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies: Computational studies have been conducted to assess the binding affinity of these compounds to target proteins involved in cancer progression and inflammation. These studies suggest that the structural characteristics of pyrazoles contribute to their biological activity through favorable interactions with target sites .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound C₁₂H₁₅N₅O₃ Methyl-pyrazole, carbamoyl, COOH 293.28* High polarity, hydrogen-bonding capacity
1-Methyl-5-{[(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid C₁₀H₁₁N₅O₃ Pyrazole-carbamoyl, COOH 249.23 Lower steric bulk, simpler carbamoyl linker
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid C₇H₈N₂O₂ Methyl-pyrazole, COOH 168.15 Reduced complexity, higher hydrophilicity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₄N₂O₂ Phenyl groups, COOH 294.31 Increased lipophilicity, aromatic interactions
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₇H₇F₃N₂O₂ CF₃, ethyl, COOH 224.14 Enhanced acidity, electron-withdrawing effects

*Calculated based on analogs.

Functional Group Impact

  • Carboxylic Acid vs. Carboximidamide : The target compound’s carboxylic acid group (pKa ~3.5–4.0) contrasts with carboximidamide derivatives (e.g., ), which exhibit basicity due to the amidine moiety. This difference affects solubility and binding modes in biological systems.

Q & A

Q. What are the recommended synthetic routes for 5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Use precursors like ethyl acetoacetate and substituted hydrazines to form the pyrazole core .
  • Functionalization : Introduce the carbamoyl group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents).
  • Hydrolysis : Convert ester intermediates to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
  • Purification : Employ column chromatography or recrystallization to isolate the final product. Optimize solvent systems (e.g., ethanol/water) for high purity .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • Spectroscopy :
  • NMR (¹H, ¹³C): Verify substituent positions and carbamoyl group integration .
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and carbamoyl (N-H stretch ~3300 cm⁻¹) functionalities .
    • X-ray Crystallography : Resolve 3D structure for absolute configuration validation, particularly for polymorphic forms .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data between theoretical calculations and experimental results?

  • Hybrid DFT/NMR Analysis : Compare computed (e.g., Gaussian/B3LYP) and experimental ¹H/¹³C NMR shifts to identify discrepancies in substituent effects or tautomerism .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., carbamoyl group rotation) to explain splitting patterns .
  • Crystallographic Validation : Cross-reference X-ray-derived bond lengths/angles with computational models to refine force-field parameters .

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance carbamoyl group formation .
  • Catalyst Selection : Use Pd/C or Cu(I) catalysts for Suzuki-Miyaura cross-couplings if aryl halide intermediates are involved .
  • In Silico Optimization : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energetics and identify rate-limiting steps .

Q. What computational methods are effective in predicting the reactivity of intermediates in the synthesis pathway?

  • Reaction Path Search : Use tools like GRRM or AFIR to map potential energy surfaces and identify low-energy pathways for cyclocondensation or carbamoylation .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., solvation shells in ethanol vs. dichloromethane) .
  • Docking Studies : For bioactive derivatives, predict binding affinities to target enzymes (e.g., COX-2) using AutoDock Vina .

Q. How can researchers address unexpected byproducts during thermolysis or hydrolysis steps?

  • Mechanistic Studies : Use LC-MS or GC-MS to trace byproduct formation (e.g., azide intermediates leading to tetrazole derivatives) .
  • Kinetic Control : Adjust reaction temperatures and times to favor desired pathways (e.g., slow hydrolysis at 0°C to prevent decarboxylation) .
  • Quenching Protocols : Introduce scavengers (e.g., thiourea for free radicals) to suppress side reactions .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial Testing : Apply microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and purification thresholds .
  • Collaborative Validation : Share intermediates for cross-lab NMR/X-ray validation to identify batch-specific impurities .
  • Open Data Repositories : Publish raw spectral data (e.g., via Zenodo) for peer benchmarking .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for pyrazole-carboxylic acid derivatives?

  • pH-Dependent Solubility : Test solubility across pH ranges (e.g., 2–12) to account for ionization states of the carboxylic acid group .
  • Hansen Solubility Parameters : Compare experimental vs. calculated HSPs to identify mismatches in solvent polarity assumptions .

Q. What experimental and computational approaches reconcile discrepancies in reaction yields?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting yield .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for scale-up .

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